molecular formula C21H24N2O B2984091 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide CAS No. 1396803-30-7

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide

Cat. No. B2984091
CAS RN: 1396803-30-7
M. Wt: 320.436
InChI Key: PTXSKQUYCGIFSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide” are not available, similar compounds have been synthesized starting from simple commercially available materials .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide” has a molecular formula of C15H20N2O.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide” are not available, similar compounds are used in various scientific research.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, “N-Benzyl-N-methylethanolamine” has a density of 1.017 g/mL at 25 °C (lit.), a boiling point of 95-105 °C/2 mmHg (lit.), and a refractive index of n20/D 1.529 (lit.) .

Scientific Research Applications

    Anticancer Activity

    • Compound X exhibits potential as an anticancer agent. Its unique structure, including the 1,2,4-triazole scaffold, contributes to its activity against cancer cells. Researchers have investigated its effects on various cancer types, aiming to develop targeted therapies .

    Antimicrobial Properties

    • The N–C–S linkage in the 1,2,4-triazole skeleton makes Compound X an interesting candidate for antimicrobial applications. Studies have explored its effectiveness against bacteria, fungi, and other pathogens. It may serve as a basis for developing new antibiotics .

    Anti-Inflammatory Effects

    • Compound X has demonstrated anti-inflammatory properties. Researchers have investigated its impact on inflammatory pathways and potential use in managing inflammatory diseases .

    Antioxidant Potential

    • The 1,2,4-triazole-containing scaffold in Compound X may contribute to its antioxidant activity. Investigations have explored its ability to scavenge free radicals and protect cells from oxidative damage .

    Analgesic Properties

    • Preliminary studies suggest that Compound X may have analgesic effects. Researchers have evaluated its impact on pain pathways and nociception, aiming to develop novel pain-relieving drugs .

    Agrochemical Applications

    • Beyond pharmaceuticals, Compound X could find use in agrochemistry. Its unique structure may contribute to pest control or crop protection. Researchers are exploring its potential as an agricultural chemical .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Imidazole, a similar compound, is known to show a broad range of chemical and biological properties .

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-17-11-12-20(15-18(17)2)21(24)22-13-7-8-14-23(3)16-19-9-5-4-6-10-19/h4-6,9-12,15H,13-14,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSKQUYCGIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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